molecular formula C19H17BrN2O2 B404620 3-[5-(4-Bromophenyl)-2-furyl]-2-(1-piperidinylcarbonyl)acrylonitrile CAS No. 372085-64-8

3-[5-(4-Bromophenyl)-2-furyl]-2-(1-piperidinylcarbonyl)acrylonitrile

Cat. No.: B404620
CAS No.: 372085-64-8
M. Wt: 385.3g/mol
InChI Key: YTGFFOHIVRURNQ-NTCAYCPXSA-N
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Preparation Methods

The synthesis of 3-[5-(4-Bromophenyl)-2-furyl]-2-(1-piperidinylcarbonyl)acrylonitrile typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing complex organic molecules .

Chemical Reactions Analysis

3-[5-(4-Bromophenyl)-2-furyl]-2-(1-piperidinylcarbonyl)acrylonitrile undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Research has explored its potential as a bioactive compound with various biological activities.

    Medicine: Studies have investigated its potential therapeutic applications, including its use as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of 3-[5-(4-Bromophenyl)-2-furyl]-2-(1-piperidinylcarbonyl)acrylonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application, such as its role in biological systems or chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

3-[5-(4-Bromophenyl)-2-furyl]-2-(1-piperidinylcarbonyl)acrylonitrile can be compared with other similar compounds, such as:

  • 3-[5-(4-Chlorophenyl)-2-furyl]-2-(1-piperidinylcarbonyl)acrylonitrile
  • 3-[5-(4-Methylphenyl)-2-furyl]-2-(1-piperidinylcarbonyl)acrylonitrile

These compounds share a similar core structure but differ in the substituents on the phenyl ring.

Properties

IUPAC Name

(E)-3-[5-(4-bromophenyl)furan-2-yl]-2-(piperidine-1-carbonyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2/c20-16-6-4-14(5-7-16)18-9-8-17(24-18)12-15(13-21)19(23)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2/b15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGFFOHIVRURNQ-NTCAYCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Br)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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